molecular formula C11H13Cl2N3 B138968 N-pyridin-2-yl-benzene-1,4-diamine CAS No. 863221-45-8

N-pyridin-2-yl-benzene-1,4-diamine

Cat. No. B138968
M. Wt: 185.22 g/mol
InChI Key: JZGINJXWZHIMMU-UHFFFAOYSA-N
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Description

N-pyridin-2-yl-benzene-1,4-diamine is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a versatile ligand that can form complexes with different metal ions and has been used in the synthesis of various coordination compounds . The compound has been synthesized and characterized by different spectroscopic methods, and its structure has been confirmed by single-crystal X-ray diffraction in some cases .

Synthesis Analysis

The synthesis of N-pyridin-2-yl-benzene-1,4-diamine derivatives often involves condensation reactions. For instance, the reaction of pyridine-4-carboxaldehyde with sulfadiazine leads to the formation of a compound with a similar structure . Another method includes the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, which results in a tetradentate ligand . These methods typically employ spectroscopic techniques such as NMR, MS, and IR for characterization .

Molecular Structure Analysis

The molecular structure of N-pyridin-2-yl-benzene-1,4-diamine and its derivatives has been extensively studied using single-crystal X-ray diffraction. These studies reveal that the compound can act as a bidentate linker between metal centers through nitrogen atoms of pyridino- and amino-groups . The crystal packing is often stabilized by hydrogen bonds and aromatic π-π stacking interactions .

Chemical Reactions Analysis

N-pyridin-2-yl-benzene-1,4-diamine is known to react with metal ions to form complexes. For example, in the presence of zinc(II), cadmium(II), and mercury(II) chlorides, the organic molecule decomposes to form complexes of the general formula M(L')Cl2 . The compound also undergoes nucleophilic aromatic substitution reactions, as demonstrated in the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-pyridin-2-yl-benzene-1,4-diamine derivatives have been explored through various studies. These compounds exhibit interesting photophysical properties, which have been briefly explored . The antimicrobial activity of these compounds has also been studied, showing various levels of activity against bacteria such as Staphylococcus aureus and E. coli . Additionally, luminescence studies have been documented for some of the coordination compounds involving this ligand .

Scientific Research Applications

Spectroscopic Properties and Crystal Structure

  • N-pyridin-2-yl-benzene-1,4-diamine derivatives have been studied for their crystal structures and spectroscopic properties. The studies revealed details about their electronic structure, vibrational data, and electronic spectra. For instance, a derivative, N,N-diethyl-N′-[(Z)-phenyl(pyridin-4-yl)methylidene]benzene-1,4-diamine, showed notable features in its crystal structure and displayed significant shifts in its absorption spectrum depending on the solvent type (Kolev et al., 2009).

Metal Ion Complexes

  • Complexes involving N-pyridin-2-yl-benzene-1,4-diamine and various metal ions like zinc, cadmium, and mercury have been explored. These complexes showed interesting structural features and were stabilized by hydrogen bonds and aromatic π–π stacking interactions (Marjani et al., 2009).

Catalytic Applications

  • Certain derivatives of N-pyridin-2-yl-benzene-1,4-diamine have been utilized in catalysis, particularly in ethylene oligomerization. They demonstrated good catalytic activity and the reaction parameters such as temperature, pressure, and co-catalyst type significantly influenced their performance (Chen et al., 2019).

Nucleophilic Aromatic Substitution Reactions

  • Synthesis involving nucleophilic aromatic substitution reactions of N-pyridin-2-yl-benzene-1,4-diamine derivatives has been reported. These syntheses typically lead to compounds with potential biological activities and moderate affinity towards certain enzymes (El-Gokha et al., 2019).

Vibrational and Conformational Analysis

  • The vibrational and conformational properties of derivatives of N-pyridin-2-yl-benzene-1,4-diamine have been examined. These studies contribute to understanding the stable structure and spectroscopic properties of these compounds (Subashchandrabose et al., 2013).

Polymerization Studies

  • N-pyridin-2-yl-benzene-1,4-diamine derivatives have been synthesized and tested as catalysts in polymerizations, demonstrating their potential in facilitating controlled polymerization processes (Arslan et al., 2014).

Future Directions

The compound has potential applications in the field of coordination chemistry due to its ability to form stable complexes with various metals . Its use in the synthesis of pyridine imine metal complexes and their catalytic properties suggests potential future directions in catalysis .

properties

IUPAC Name

4-N-pyridin-2-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGDUYPRRWGWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438866
Record name N-pyridin-2-yl-benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pyridin-2-yl-benzene-1,4-diamine

CAS RN

863221-45-8, 192217-97-3
Record name N-pyridin-2-yl-benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(pyridin-2-yl)benzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (4-nitro-phenyl)-pyridin-2-yl-amine (280 mg, 1.3 mmol) in ethyl acetate (10 ml) was added stannous chloride dihydrate (1.17 g, 5.2 mmol) and stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate and washed with 10% sodium hydroxide solution. The organic layer was separated, washed with brine, dried and evaporated to dryness. Purification by column chromatography using ethyl acetate/hexane (2:3) yielded N-pyridin-2-yl-benzene-1,4-diamine (80 mg, 33%).
Quantity
280 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MJ García-Galán, MS Díaz-Cruz, D Barceló - Water research, 2012 - Elsevier
Sulfapyridine (SPY), sulfonamide (SA) typically used in human therapies, and veterinary SA sulfamethazine (SMZ), are amongst the two SAS most frequently detected in effluent …
Number of citations: 116 www.sciencedirect.com
B Kapoor, R Gupta, M Gulati, SK Singh… - ASSAY and Drug …, 2020 - liebertpub.com
The objective of the current investigation was to develop a simple, rapid, and stability-indicating high-performance liquid chromatography method and to study the degradation behavior …
Number of citations: 8 www.liebertpub.com
C Gonçalves, MAD Sousa… - … Contaminants in the …, 2014 - Wiley Online Library
Emerging contaminants (ECs) reach the environment by direct discharge of residues or as part of wastewaters resulting from human households or animal husbandries. The first step of …
Number of citations: 3 onlinelibrary.wiley.com
D Barceló - researchgate.net
This work evaluates the biodegradation of N4-acetylsulfapyridine (AcSPY) and N4-acetylsulfamethazine (AcSMZ), metabolites of two of the most commonly used sulfonamides (SAs) in …
Number of citations: 0 www.researchgate.net

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